4-Hydroxymethylsalicylic acid
Overview
Description
4-hydroxymethylsalicylic acid is a monohydroxybenzoic acid consisting of salicylic acid having a hydroxymethyl group at the 4-position. It derives from a salicylic acid.
Scientific Research Applications
Biotechnological Production
4-Hydroxymethylsalicylic acid (4-HMSA) has been explored for its potential in biotechnological applications. Li et al. (2016) engineered E. coli to produce 4-HMSA from glucose and xylose, showcasing its viability as a bio-manufactured chemical from renewable resources, specifically for use in pharmaceuticals and food additives (Li et al., 2016).
Chemical Synthesis and Applications
4-HMSA serves as a key intermediate in the synthesis of a variety of value-added bioproducts, as discussed by Wang et al. (2018). These products have applications in industries such as food, cosmetics, and pharmacy. The synthesis techniques for 4-HMSA-based products have evolved to include synthetic biology and metabolic engineering approaches (Wang et al., 2018).
Material Science and Polymer Research
Nan et al. (2017) investigated the use of 4-hydroxymandelic acid in polymerization studies, leading to the discovery of a new type of organic polymer. This polymer contains structures suitable for a range of applications due to its diverse reactivity and ease of preparation (Nan et al., 2017).
Medical Device Enhancement
Abraham et al. (2002) developed a method for covalently immobilizing 4-aminosalicylic acid onto segmented polyurethane surfaces. This modification aimed to improve the haemocompatibility properties of medical devices, showcasing the potential of 4-HMSA derivatives in biomedical applications (Abraham et al., 2002).
Properties
CAS No. |
106420-93-3 |
---|---|
Molecular Formula |
C8H8O4 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
2-hydroxy-4-(hydroxymethyl)benzoic acid |
InChI |
InChI=1S/C8H8O4/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-3,9-10H,4H2,(H,11,12) |
InChI Key |
DSQWHAJLUOQMFI-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CO)O)C(=O)O |
Canonical SMILES |
C1=CC(=C(C=C1CO)O)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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